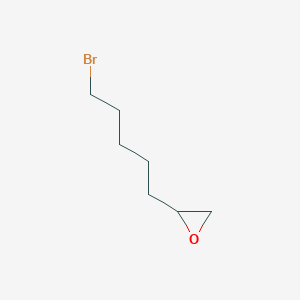
2-(5-Bromopentyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopentyl)oxirane is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that halogenated compounds, including brominated derivatives, often exhibit enhanced biological activity. For example, compounds similar to 2-(5-Bromopentyl)oxirane have been studied for their anticancer properties. A notable study demonstrated that brominated indole phytoalexins showed significant antiproliferative effects against various cancer cell lines (e.g., MCF-7, A-549) with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Antiproliferative Activities of Brominated Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromobrassinin | MCF-7 | 31.3 |
| 5-Bromobrassinin | A-549 | 28.2 |
| This compound | Jurkat | TBD |
| This compound | HeLa | TBD |
1.2 Antitubercular Activity
Brominated epoxides have also shown promise in the treatment of tuberculosis. Compounds in this class are being synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The structural modifications involving bromine atoms can enhance the solubility and bioavailability of the drugs, potentially leading to improved therapeutic outcomes .
Material Science Applications
2.1 Polymer Chemistry
The epoxide group in this compound makes it a valuable monomer in polymer chemistry. Its ability to undergo ring-opening polymerization allows for the synthesis of various polymeric materials with tailored properties. For instance, epoxidized natural oils have been used to create bio-based polymers that exhibit improved mechanical properties and thermal stability .
Table 2: Properties of Polymers Derived from Epoxidized Compounds
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Epoxidized Soybean Oil | 25 | 180 |
| Epoxidized Palm Oil | 30 | 175 |
| Epoxidized this compound | TBD | TBD |
Case Studies
3.1 Synthesis and Biological Evaluation
A recent study focused on synthesizing derivatives of brominated oxiranes and evaluating their biological activities against various pathogens. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents .
3.2 Environmental Impact Studies
Another area of research has examined the environmental implications of using brominated compounds like this compound in industrial applications. Studies have shown that while these compounds can enhance product performance, their environmental persistence raises concerns regarding biodegradability and toxicity .
Propiedades
Fórmula molecular |
C7H13BrO |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
2-(5-bromopentyl)oxirane |
InChI |
InChI=1S/C7H13BrO/c8-5-3-1-2-4-7-6-9-7/h7H,1-6H2 |
Clave InChI |
AMCAQENHDQIBBO-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













